molecular formula C19H16BrN3O4 B4789117 (5E)-1-(4-BROMOPHENYL)-5-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-1-(4-BROMOPHENYL)-5-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4789117
M. Wt: 430.3 g/mol
InChI Key: QCILUOBQTYYKPC-RVDMUPIBSA-N
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Description

(5E)-1-(4-BROMOPHENYL)-5-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a bromophenyl group, a pyrrolidinyl-furan moiety, and a diazinane-trione core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-BROMOPHENYL)-5-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the bromophenyl intermediate: Starting with a bromobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Synthesis of the pyrrolidinyl-furan moiety: This can be achieved by coupling a furan derivative with a pyrrolidine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Construction of the diazinane-trione core: This step may involve cyclization reactions using appropriate precursors, such as urea derivatives, under acidic or basic conditions.

    Final assembly: The intermediate compounds are then combined under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to isolate the final product.

    Quality control: Implementing rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-BROMOPHENYL)-5-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromophenyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science: It could be used in the development of new materials with unique properties.

Biology

    Drug Discovery:

    Biochemical Research: Used as a probe or tool to study biochemical processes.

Medicine

    Therapeutics: Investigated for its potential therapeutic effects in treating diseases.

    Diagnostics: Utilized in diagnostic assays or imaging techniques.

Industry

    Chemical Manufacturing: Employed in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-1-(4-BROMOPHENYL)-5-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-CHLOROPHENYL)-5-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
  • (5E)-1-(4-METHOXYPHENYL)-5-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The presence of the bromophenyl group in (5E)-1-(4-BROMOPHENYL)-5-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE imparts unique reactivity and properties compared to its analogs

Properties

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4/c20-12-3-5-13(6-4-12)23-18(25)15(17(24)21-19(23)26)11-14-7-8-16(27-14)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,21,24,26)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCILUOBQTYYKPC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(4-BROMOPHENYL)-5-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
(5E)-1-(4-BROMOPHENYL)-5-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
Reactant of Route 3
(5E)-1-(4-BROMOPHENYL)-5-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
(5E)-1-(4-BROMOPHENYL)-5-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
Reactant of Route 5
(5E)-1-(4-BROMOPHENYL)-5-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
(5E)-1-(4-BROMOPHENYL)-5-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

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